molecular formula C9H11ClN2O B4812474 N-(2-chlorobenzyl)-N'-methylurea

N-(2-chlorobenzyl)-N'-methylurea

Cat. No.: B4812474
M. Wt: 198.65 g/mol
InChI Key: NJYSFYSJTHLLKP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N'-methylurea is a chemical compound of interest in scientific research and development. As a urea derivative featuring a 2-chlorobenzyl group, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds within this class have demonstrated significant research potential; for instance, a structurally related N-(2-chlorobenzyl) amide has shown strong in vitro antibacterial activity against specific strains such as Escherichia coli and Staphylococcus aureus . This suggests that the N-(2-chlorobenzyl) moiety can be a key pharmacophore in the development of new antibacterial agents. The molecular structure of this compound, which includes both hydrogen bond donor and acceptor sites from the urea group, makes it a versatile intermediate for constructing more complex molecules. Urea derivatives are frequently investigated for their diverse biological activities and physical properties. This product is provided for research purposes within laboratory settings. It is strictly for professional, investigational use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-11-9(13)12-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYSFYSJTHLLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of N 2 Chlorobenzyl N Methylurea

General Synthetic Strategies for Urea (B33335) Derivatives

The formation of the urea moiety (R¹-NH-C(O)-NH-R²) can be accomplished through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the chemical nature of the substituents (R¹ and R²).

Isocyanate-Based Coupling Reactions

The most common and straightforward method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and a primary or secondary amine. Current time information in Bangalore, IN.rsc.org This reaction is typically a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group (-N=C=O). Current time information in Bangalore, IN.

The general reaction is highly efficient and often proceeds at room temperature without the need for a catalyst, affording high yields of the desired urea derivative. nih.gov The isocyanate precursors themselves are most commonly generated through the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene, though this involves highly toxic reagents. Current time information in Bangalore, IN.google.com Alternative, safer methods for isocyanate synthesis include the Curtius rearrangement of acyl azides. chemicalbook.com

Carbodiimide-Mediated Linkages

Carbodiimides (RN=C=NR) serve as powerful dehydrating agents and are widely used in coupling reactions, particularly in peptide synthesis, to form amide bonds. They can also facilitate the formation of urea derivatives. In this context, a carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. google.com This intermediate can then react with an amine. However, a significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which can lower the yield of the desired product and complicate purification. The use of water-soluble carbodiimides can simplify the removal of these byproducts through aqueous workup.

Condensation Reactions

Condensation reactions provide an alternative pathway to urea derivatives, often avoiding the use of hazardous isocyanates. One such method involves the reaction of an amine with urea itself. For instance, heating an amine hydrochloride salt with urea can produce the corresponding substituted urea. orgsyn.org This transamidation approach can sometimes require catalysts or elevated temperatures to proceed efficiently.

Another fundamental condensation reaction is the industrial synthesis of urea from ammonia (B1221849) and carbon dioxide at high temperature and pressure, which proceeds through an ammonium (B1175870) carbamate (B1207046) intermediate. ijemh.comacs.org While this specific process is for unsubstituted urea, related principles of condensation apply to the synthesis of substituted derivatives, such as in the production of urea-formaldehyde resins where methylol urea derivatives undergo polymerization through condensation. rsc.orgmdpi.com

Targeted Synthesis of N-(2-chlorobenzyl)-N'-methylurea

The targeted synthesis of this compound, an unsymmetrical urea, is most efficiently achieved via the isocyanate coupling route. This involves the reaction between an amine and an isocyanate, where one reactant contributes the 2-chlorobenzyl group and the other contributes the methyl group.

Precursor Synthesis and Intermediate Derivatization

Two primary pathways are viable for the synthesis of this compound:

Route A: Reaction of 2-chlorobenzylamine (B130927) with methyl isocyanate.

Route B: Reaction of 2-chlorobenzyl isocyanate with methylamine (B109427).

The choice between these routes depends on the commercial availability and cost of the precursors. The synthesis of these key intermediates is well-established.

2-Chlorobenzylamine: This precursor can be synthesized through various standard organic transformations, most commonly by the reduction of 2-chlorobenzonitrile (B47944) or the reductive amination of 2-chlorobenzaldehyde.

Methyl Isocyanate: This is a commercially available but highly toxic and volatile chemical. Its synthesis typically involves the reaction of methylamine with phosgene.

2-Chlorobenzyl Isocyanate: This intermediate can be prepared from 2-chlorobenzylamine via phosgenation. google.com Alternatively, a Curtius rearrangement of 2-chlorophenylacetyl azide, derived from the corresponding carboxylic acid, provides a non-phosgene route.

Methylamine: This is a widely available primary amine, often supplied as a solution in water, ethanol, or THF, or as a hydrochloride salt. orgsyn.org

The following table summarizes common synthetic methods for the key precursors.

Once the precursors are obtained, the final step is the coupling reaction. For instance, using Route A, 2-chlorobenzylamine is reacted with methyl isocyanate, typically in an inert aprotic solvent like methylene (B1212753) chloride or THF at or below room temperature. prepchem.comgoogle.com The reaction is generally rapid and exothermic.

Optimization of Reaction Conditions and Yield

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The reaction of an amine with an isocyanate is often high-yielding, but careful control of conditions can prevent side reactions and facilitate product isolation. ijemh.com

Key Optimization Parameters:

Solvent: Aprotic solvents such as methylene chloride, THF, or ethyl acetate (B1210297) are commonly used to prevent any reaction with the solvent and to ensure the solubility of the reactants. google.com

Temperature: The reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of one reagent to the other can help control the reaction rate and minimize the formation of byproducts. google.com

Stoichiometry: Using a slight excess of one of the reactants can ensure the complete conversion of the limiting reagent. However, a near 1:1 molar ratio is typically effective.

Catalyst: While often unnecessary, in cases of less reactive amines or isocyanates, a base catalyst like triethylamine (B128534) can be added to facilitate the reaction. prepchem.com For some urea syntheses, metal catalysts have also been employed. acs.org

Work-up and Purification: The product often precipitates directly from the reaction mixture upon completion and can be isolated by simple filtration. google.com If the product remains in solution, standard extraction and crystallization procedures are used for purification.

The following interactive table outlines key parameters for the optimization of the synthesis.

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks to improve efficiency, safety, and environmental sustainability. For a compound like this compound, advanced methodologies such as continuous flow synthesis and green chemistry approaches are at the forefront of innovation.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly in terms of scalability, safety, and process control. vapourtec.com The application of flow chemistry to the synthesis of unsymmetrical ureas, including this compound, presents a promising avenue for efficient and scalable production.

In a typical flow synthesis setup, reagents are pumped through a series of interconnected tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For the synthesis of ureas, a key advantage is the ability to handle hazardous intermediates, like isocyanates, in a contained and controlled manner.

A notable development is the use of carbon dioxide (CO2) as a C1 building block in a continuous flow process for synthesizing non-symmetrical ureas. vapourtec.com This method often involves a Staudinger/aza-Wittig reaction sequence and has been successfully used to create a library of alkyl/aryl and aryl/aryl ureas. vapourtec.com The adaptability of such a system suggests its potential application for the large-scale synthesis of this compound.

The benefits of employing continuous flow techniques for the synthesis of urea derivatives are summarized in the table below:

FeatureAdvantage in Continuous Flow SynthesisRelevance to this compound
Scalability Seamless transition from laboratory to industrial scale by extending operational time.Enables efficient production for research and potential commercial applications.
Safety Small reactor volumes minimize the risk associated with exothermic reactions or hazardous reagents.Safe handling of isocyanate intermediates, which are common in urea synthesis.
Process Control Precise control over reaction parameters leads to improved yield and purity.Optimization of reaction conditions for higher efficiency and reduced by-products.
Automation Potential for fully automated systems, reducing manual intervention and improving reproducibility.Consistent quality and production of the target compound.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of substituted ureas is an area where these principles can be effectively applied to create more sustainable and environmentally friendly methods.

One of the primary goals of green chemistry is the use of safer solvents. A significant advancement in this area is the development of methods for synthesizing N-substituted ureas in water, thereby avoiding the use of volatile organic compounds (VOCs). rsc.orgrsc.org A particularly mild and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, which can produce a variety of N-substituted ureas in good to excellent yields with high purity, often without the need for silica (B1680970) gel purification. rsc.orgrsc.org

Another green approach is the use of carbon dioxide (CO2) as a renewable and non-toxic C1 source. rsc.org Solvent-free synthesis of disubstituted ureas from amines and CO2 has been achieved using a functional ionic liquid as a catalyst. rsc.org This method is atom-economical and avoids the use of dehydrating agents. rsc.org

The application of the twelve principles of green chemistry to the synthesis of this compound can be envisioned as follows:

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Utilizing reactions that maximize the incorporation of all materials into the final product. organic-chemistry.org
Less Hazardous Chemical Syntheses Employing non-toxic reagents and intermediates, such as using CO2 instead of phosgene derivatives. nih.gov
Designing Safer Chemicals A key principle in the subsequent derivatization strategies.
Safer Solvents and Auxiliaries Using water as a solvent or conducting solvent-free reactions. rsc.orgrsc.orgrsc.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Utilizing CO2 as a renewable C1 source. rsc.org
Reduce Derivatives Avoiding unnecessary protection and deprotection steps. organic-chemistry.orgthieme.de
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. organic-chemistry.org
Design for Degradation Designing the molecule to break down into innocuous products after its intended use.
Real-time analysis for Pollution Prevention Integrating in-process monitoring to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and reaction conditions that minimize the potential for accidents.

Derivatization Strategies of the this compound Core

Derivatization, or the chemical modification of a compound, is a fundamental strategy in medicinal chemistry and materials science to fine-tune the properties of a molecule. mdpi.comresearchgate.net For this compound, modifications can be targeted at three main regions: the benzyl (B1604629) moiety, the methylurea (B154334) functionality, and the integration of heterocyclic systems.

The benzyl group offers multiple sites for modification, both on the aromatic ring and at the benzylic methylene bridge. These changes can influence the molecule's steric and electronic properties, which in turn can affect its biological activity and physical characteristics.

Benzylic Position Functionalization: The methylene group (the benzylic position) is a reactive site that can be targeted for functionalization. wikipedia.orgresearchgate.net For instance, oxidation of the benzylic C-H bond can introduce a carbonyl group, while other reactions can lead to the introduction of different functional groups, potentially altering the compound's flexibility and hydrogen bonding capacity. wikipedia.org

Modification SitePotential ModificationPotential Impact
Phenyl Ring Introduction of electron-donating or electron-withdrawing groups.Alteration of electronic properties, solubility, and metabolic stability.
Phenyl Ring Varying the position of substituents (ortho, meta, para).Modification of molecular conformation and steric interactions.
Methylene Bridge Oxidation to a carbonyl group.Increased rigidity and introduction of a hydrogen bond acceptor.
Methylene Bridge Introduction of alkyl or other functional groups.Alteration of steric bulk and lipophilicity.

N-Methyl Group Modification: The methyl group can be replaced with other alkyl chains of varying lengths and branching. This can influence the compound's solubility and steric profile. N-methylation of ureas is a known strategy to alter molecular conformation and can lead to changes in biological activity. nih.gov For example, introducing a methyl group can disrupt planar conformations due to steric clashes. nih.gov

Urea NH Modification: The hydrogen on the nitrogen adjacent to the benzyl group can be substituted with an alkyl or aryl group, transforming the secondary urea into a tertiary urea. This would eliminate a hydrogen bond donor site, which could be a key determinant for its biological interactions.

Thiourea (B124793) Analogs: The carbonyl oxygen of the urea can be replaced with a sulfur atom to form the corresponding thiourea. This substitution alters the hydrogen bonding properties and the electronic character of the functional group, which can lead to different biological activities.

ModificationExamplePotential Effect
N'-Alkyl Chain Variation Replacement of methyl with ethyl, propyl, or isopropyl groups.Modulates lipophilicity and steric bulk.
N-Alkylation/Arylation Substitution of the NH proton with an alkyl or aryl group.Removes a hydrogen bond donor, altering binding modes.
Carbonyl to Thiocarbonyl Replacement of C=O with C=S.Changes hydrogen bond acceptor strength and electronic properties.
N'-Acylation Introduction of an acyl group on the methyl-substituted nitrogen.Creates an N-acylurea, which has a distinct chemical character and biological activity profile. reading.ac.uk

Replacement of the Benzyl Group: The entire 2-chlorobenzyl group could be replaced with a heterocycle-containing moiety. For example, a pyridyl, pyrimidinyl, or thiazolyl ring could be attached to the urea nitrogen. This would introduce basic or acidic centers and alter the aromatic interactions of the molecule. mdpi.com

Cyclization of the Urea Moiety: The urea functionality itself can be part of a heterocyclic ring. For instance, reaction with appropriate bifunctional reagents could lead to the formation of cyclic ureas such as imidazolinones or pyrimidinones. wikipedia.org These cyclic structures would impose significant conformational constraints on the molecule.

Attachment of Heterocycles to Existing Moieties: A heterocyclic ring could be appended to the benzyl group or the methylurea functionality. This approach can introduce new interaction points without drastically changing the core scaffold.

The diverse possibilities for heterocyclic integration are summarized below:

Integration StrategyExample of HeterocyclePotential Outcome
Replacement of Benzyl Moiety Pyridine, Thiazole, IsoxazoleIntroduction of new hydrogen bond donors/acceptors and altered aromatic interactions. mdpi.com
Formation of Cyclic Ureas Imidazolidin-2-one, Pyrimidin-2-oneIncreased rigidity and defined conformational preference. wikipedia.org
Appending to the Core Structure Linking a triazole or tetrazole to the benzyl ring.Introduction of metal-chelating sites or additional hydrogen bonding capacity.
Bioisosteric Replacement Replacing the phenyl ring with a bioisosteric heterocycle like thiophene (B33073).Maintaining similar size and shape while altering electronic properties.

Structural Characterization and Advanced Analytical Techniques

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

Typically, a reversed-phase HPLC (RP-HPLC) method would be employed. This involves a non-polar stationary phase, often a C18 (octadecylsilane) column, and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For N-(2-chlorobenzyl)-N'-methylurea, a gradient elution would likely be optimal, starting with a higher proportion of a weak solvent (e.g., water) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). This ensures the efficient elution of the compound of interest and any potential impurities with varying polarities.

Detection is commonly achieved using an ultraviolet (UV) detector. The presence of the chlorobenzyl aromatic ring in this compound suggests it will have a significant UV absorbance, likely around 214 nm or 254 nm, which are common wavelengths used for the detection of such compounds. sigmaaldrich.comnih.gov

A method for the simultaneous determination of 15 phenylurea herbicides utilized a C18 column with a water-acetonitrile gradient elution and UV detection, demonstrating the suitability of this approach for this class of compounds. nih.gov Similarly, the analysis of diazolidinyl urea (B33335) in a cream formulation was successfully performed using HPLC with UV detection at 214 nm. nih.gov These examples underscore the general applicability of RP-HPLC with UV detection for the analysis of urea-containing molecules.

For quantitative analysis, a calibration curve would be constructed using standards of known concentration to determine the amount of this compound in a sample. The method would be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable and reproducible results. nih.gov

Table 1: Postulated HPLC Parameters for the Analysis of this compound

ParameterSuggested ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmCommon for reversed-phase separation of urea derivatives. sigmaaldrich.com
Mobile Phase A WaterWeak solvent in the mobile phase system.
Mobile Phase B AcetonitrileStrong organic solvent for elution. nih.gov
Gradient Gradient elutionTo ensure separation of the main compound from potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC.
Detection UV at ~254 nmThe aromatic ring allows for UV detection. nih.gov
Column Temperature 25-30 °CTo ensure reproducible retention times.

Computational and Theoretical Chemistry Investigations of N 2 Chlorobenzyl N Methylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-chlorobenzyl)-N'-methylurea, offering insights into its electronic structure and conformational preferences.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics of molecules like this compound. By calculating the electron density, DFT methods can predict a variety of molecular properties. For instance, the distribution of electron density reveals the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity in chemical reactions.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. A larger gap generally implies higher stability and lower reactivity.

Furthermore, DFT calculations can generate electrostatic potential maps, which visualize the charge distribution and are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are central to the compound's behavior in biological systems. While specific DFT studies on this compound are not extensively documented in public literature, the principles are well-established from studies on analogous urea (B33335) derivatives.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sigmaaldrich.com For this compound, rotations around the bonds connecting the chlorobenzyl group and the methylurea (B154334) moiety give rise to various conformers.

Quantum chemical methods, particularly DFT, are employed to calculate the potential energy of these different conformations. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis identifies the most energetically favorable conformations, which are likely to be the most populated under given conditions. The energy differences between various conformers and the energy barriers for their interconversion provide a detailed picture of the molecule's flexibility and the relative populations of its different shapes. um-surabaya.ac.idrsc.org

Molecular Modeling and Simulation

To understand the dynamic behavior of this compound in a more complex environment, such as in solution or interacting with a biological target, molecular modeling and simulation techniques are employed.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's movements and conformational changes in a simulated environment that can include solvent molecules and ions.

For this compound, an MD simulation would reveal how the molecule explores its conformational space, the timescales of these changes, and how interactions with its surroundings influence its flexibility. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. um-surabaya.ac.id In the context of this compound, docking studies are crucial for investigating its potential interactions with biological targets, such as enzymes or receptors. nih.govubaya.ac.idresearchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the strength of the interaction for different poses. The results can predict the binding affinity and identify the key amino acid residues involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or pi-stacking with the chlorobenzyl ring. These insights are invaluable for rational drug design and for understanding the molecular basis of the compound's biological activity. um-surabaya.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov A QSAR study on a series of compounds including this compound would involve several steps.

First, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties. Then, a mathematical equation is developed to correlate these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50).

A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. It can also provide insights into the structural features that are most important for the desired biological effect. For example, a QSAR model might reveal that the presence and position of the chlorine atom on the benzyl (B1604629) ring are critical for activity.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. 2D-QSAR methods utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological indices and molecular connectivity.

In contrast, 3D-QSAR methods like CoMFA and CoMSIA provide a more detailed understanding by analyzing the three-dimensional properties of molecules.

CoMFA (Comparative Molecular Field Analysis) : This technique evaluates the steric and electrostatic fields of a set of aligned molecules. By correlating these fields with the biological activity of the compounds, CoMFA can generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive and interpretable model of the structure-activity relationship.

Although no specific CoMFA or CoMSIA studies on this compound have been found, these methods have been successfully applied to various classes of compounds to guide the design of new molecules with improved properties.

Predictive Modeling of Biological Activities

Predictive modeling in computational chemistry involves the development of models to forecast the biological effects of chemical substances. These models are typically built using data from a series of compounds with known activities. By identifying the key molecular features that correlate with a specific biological outcome, these models can then be used to predict the activity of new or untested compounds.

For a compound like this compound, predictive models could theoretically be developed to estimate its potential efficacy or interaction with specific biological targets, provided a suitable dataset of analogous compounds with measured biological activities was available. The lack of such published studies for this specific molecule means that its biological activity profile remains to be computationally modeled and predicted.

Thermochemical Property Estimations (Computational Approaches)

Computational methods are also employed to estimate the thermochemical properties of molecules, such as their heat of formation, enthalpy, and entropy. These calculations are often performed using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods.

Estimating these properties can provide insights into the stability and reactivity of a compound. For this compound, such computational studies would be valuable for understanding its chemical behavior under various conditions. However, a review of the literature did not uncover any studies that have specifically reported the computationally estimated thermochemical properties of this compound.

Structure Activity Relationship Sar Studies for N 2 Chlorobenzyl N Methylurea and Its Analogs

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the N-(2-chlorobenzyl)-N'-methylurea scaffold are primary determinants of its biological activity. Variations in these substituents can profoundly influence the molecule's electronic properties, steric profile, and its ability to engage in specific interactions with biological targets.

The 2-chlorobenzyl group plays a significant role in defining the pharmacological profile of the parent compound. The position of the chlorine atom on the benzyl (B1604629) ring is not arbitrary. For instance, in related N-benzyl derivatives, the position of a halogen substituent can drastically alter biological activity. Studies on N6-benzyl adenosine (B11128) receptor antagonists have shown that the placement of a halogen, such as bromine or iodine, at the meta-position (3-position) of the benzyl ring can lead to high binding affinity. dongguk.edunih.gov Specifically, an N6-(3-bromobenzyl) derivative exhibited a high binding affinity (Ki = 9.32 nM) at the human A3 adenosine receptor. dongguk.edunih.gov This suggests that the electronic and steric properties imparted by the halogen at a specific position are crucial for optimal interaction with the receptor's binding site.

Substituent PositionCompound ExampleBiological Activity Insight
orthoThis compoundInfluences rotational freedom and conformation.
metaN6-(3-bromobenzyl) adenosine derivativeHigh binding affinity at A3 adenosine receptor. dongguk.edunih.gov
paraN-(4-chlorobenzyl)ureaUsed in the production of controlled-release urea (B33335) for agricultural applications. smolecule.com

The methyl group on the urea nitrogen is a key feature that can significantly impact the biological activity of this compound. This substitution has several implications for the molecule's properties. Firstly, the presence of the methyl group blocks one of the hydrogen bond donating sites on the urea moiety. rsc.org This can be critical for receptor binding, as some biological targets may require a hydrogen bond donor at this position, while for others, its absence might be favorable.

In studies of related compounds, the degree of substitution on the urea or amide nitrogen has been shown to be a critical factor for activity. For example, in a series of 5'-N,N-dialkyluronamide derivatives of adenosine, the N,N-dimethyluronamide derivatives displayed higher binding affinity than derivatives with larger N,N-dialkyl or N,N-cycloalkyl groups, highlighting the importance of steric factors. dongguk.edunih.gov Conversely, in other systems, the replacement of a methyl group with larger alkyl groups or cyclopropyl (B3062369) groups has led to a decrease in activity. nih.gov This underscores that the optimal substituent on the urea nitrogen is highly dependent on the specific biological target. The methyl group in this compound likely strikes a balance between lipophilicity and steric bulk, which is advantageous for its activity.

Substitution on Urea NitrogenEffect on Molecular PropertiesImpact on Biological Activity
Methyl (CH3)Blocks one H-bond donor site, increases lipophilicity.Can enhance or decrease activity depending on the target. rsc.orgnih.gov
Hydrogen (H)Two H-bond donor sites available.Activity profile differs from N-methylated analog.
Larger alkyl groupsIncreased steric bulk and lipophilicity.Often leads to decreased activity. dongguk.edunih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the context of this compound, several bioisosteric replacements can be envisioned to modulate its activity, toxicity, and pharmacokinetic profile. cambridgemedchemconsulting.com

One common bioisosteric replacement for the urea moiety is a thiourea (B124793) group. Thiourea derivatives often exhibit different hydrogen bonding patterns and electronic properties compared to their urea counterparts, which can lead to altered biological activities. researchgate.net For instance, N'-substituted-N-chrysanthemoylthiourea derivatives have shown potent fungicidal and plant growth regulatory activities. researchgate.net

The chlorine atom on the benzyl ring can be replaced by other halogens (e.g., fluorine, bromine) or by groups with similar steric and electronic properties, such as a trifluoromethyl (CF3) group. cambridgemedchemconsulting.com Fluorine, for example, is often used to block metabolic oxidation. cambridgemedchemconsulting.com The phenyl ring itself could be substituted with other aromatic systems like pyridyl or thiophene (B33073) rings to explore different spatial and electronic interactions. cambridgemedchemconsulting.com

Original GroupBioisosteric ReplacementPotential Impact
Urea (-NH-CO-NH-)Thiourea (-NH-CS-NH-)Altered H-bonding and electronic properties, potentially different biological activity. researchgate.net
Chlorine (Cl)Fluorine (F), Bromine (Br), Trifluoromethyl (CF3)Modified steric and electronic profile, potential changes in metabolism and activity. cambridgemedchemconsulting.com
PhenylPyridyl, ThiopheneIntroduction of heteroatoms can alter polarity and create new interaction points. cambridgemedchemconsulting.com
Methyl (on Urea N)Ethyl, CyclopropylIncreased steric bulk, which may or may not be tolerated by the biological target. nih.gov

Conformational Preferences and Their Influence on Activity

The three-dimensional shape, or conformation, of this compound is a crucial determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a potent response. The presence of the ortho-chloro substituent on the benzyl ring can impose restrictions on the rotation around the benzyl-nitrogen bond, thereby influencing the preferred conformation.

The urea functional group can exist in different conformations due to rotation around the C-N bonds. These conformational preferences are influenced by intramolecular hydrogen bonding and steric interactions. The specific conformation adopted by the molecule upon binding to its target can dictate the strength and nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are critical for biological activity. Studies on related N,N'-disubstituted ureas have highlighted the importance of a specific spatial arrangement of the substituent groups for optimal activity.

Design Principles for Modulating Specific Biological Activities

The insights gained from SAR studies provide a rational basis for the design of new this compound analogs with tailored biological activities. By systematically modifying the structure and observing the effects on activity, a set of design principles can be established.

Rational drug design for this class of compounds would leverage the knowledge of the key structural features required for activity. For example, if a hydrogen bond donor is found to be essential at the N'-position, analogs with an unsubstituted urea could be synthesized. Conversely, if steric bulk at this position is detrimental, smaller substituents would be preferred. nih.gov

The electronic properties of the benzyl ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups at different positions. This can influence the molecule's interaction with the target and its metabolic stability. For instance, if a particular region of the binding site is found to be sensitive to electronic effects, substituents can be chosen accordingly. The development of potent and selective compounds often relies on such iterative design, synthesis, and testing cycles, guided by the principles of SAR. nih.govmdpi.com

Combinatorial Chemistry Approaches in Urea Library Synthesis (if applicable to research context)

While direct evidence for the application of combinatorial chemistry in the specific research context of this compound is not prominent in the literature, the synthesis of urea libraries using combinatorial and high-throughput techniques is a well-established strategy in drug discovery. nih.govresearchgate.net These approaches are highly applicable to the systematic exploration of the SAR of this compound and its analogs.

Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds from a set of common building blocks. nih.gov For a urea library based on the this compound scaffold, the building blocks would typically be a diverse set of substituted benzylamines and a variety of isocyanates or their synthetic equivalents.

A general workflow for the combinatorial synthesis of a library of this compound analogs could involve:

Solid-Phase or Solution-Phase Synthesis: The synthesis can be carried out on a solid support (e.g., resin beads) or in solution using automated liquid handling systems. nih.gov Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away.

Building Block Diversity: A library's chemical diversity is derived from the variety of building blocks used. For this specific scaffold, one would utilize:

A collection of substituted benzylamines (varying the position and nature of the substituent on the aromatic ring).

A range of isocyanates (R-N=C=O) or carbamoylating agents to introduce diversity at the N'-position.

High-Throughput Screening: Once synthesized, the library of compounds can be subjected to high-throughput screening (HTS) to identify "hits" with the desired biological activity. nih.govumd.edu This rapid screening process is essential for evaluating the large number of compounds generated through combinatorial synthesis.

The data generated from HTS of a combinatorial library of this compound analogs would be invaluable for constructing a detailed SAR profile. This information would guide the design of more potent and selective second-generation compounds.

The following table outlines a hypothetical combinatorial library design for exploring the SAR of this compound.

Building Block 1 (Substituted Benzylamine)Building Block 2 (Isocyanate)Resulting Urea Analog
2-Chlorobenzylamine (B130927)Methyl isocyanateThis compound
3-ChlorobenzylamineMethyl isocyanateN-(3-chlorobenzyl)-N'-methylurea
4-FluorobenzylamineEthyl isocyanateN-(4-fluorobenzyl)-N'-ethylurea
2-MethoxybenzylaminePropyl isocyanateN-(2-methoxybenzyl)-N'-propylurea
2-BromobenzylamineCyclohexyl isocyanateN-(2-bromobenzyl)-N'-cyclohexylurea

Mechanistic Investigations of Biological Activities

Exploration of Molecular Targets and Binding Mechanisms

The specific molecular targets of N-(2-chlorobenzyl)-N'-methylurea are a subject of ongoing investigation. However, research on analogous urea-containing compounds provides insights into potential binding mechanisms and targets.

Urea (B33335) derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. ontosight.ai While specific studies on this compound's direct inhibition of acetylcholinesterase, ribonucleotide reductase, GSK-3, and Factor Xa are not extensively detailed in the provided search results, the general class of urea compounds has been investigated for such properties.

Acetylcholinesterase (AChE): Some complex molecules containing a benzyl (B1604629) group have shown potent anti-AChE activity. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine demonstrated significant inhibition of AChE with an IC50 value of 5.7 nM. nih.gov Another related compound, N-(2-chlorobenzyl)-2-(2-(2-((2-chlorobenzyl)diethylammonio)ethylamino)-2-oxoacetamido)-N,N-diethylethanaminium, has shown an IC50 of 0.120 nM for bovine AChE. These findings suggest that the benzyl moiety can be a key structural feature for AChE inhibition.

Ribonucleotide Reductase (RNR): RNR is a critical enzyme for DNA synthesis and a target for cancer therapy. wikipedia.orgnih.gov Small molecules have been developed to inhibit RNR, and though direct evidence for this compound is lacking, a related compound, COH29, inhibited recombinant RRM1/RRM2 activity with an IC50 of 16 µM. nih.gov This indicates the potential for urea-like structures to interact with this enzyme.

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in various diseases, including cancer and Alzheimer's disease. nih.govwikipedia.org While specific inhibition data for this compound is not available, the diverse roles of GSK-3 make it a plausible target for various small molecules. nih.gov

Factor Xa: Information regarding the inhibition of Factor Xa by this compound was not found in the provided search results.

It is important to note that many urea-based compounds are potent enzyme inhibitors. For example, certain adamantyl-urea derivatives show picomolar efficacy in inhibiting human soluble epoxide hydrolase. nih.gov Similarly, N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate are effective urease inhibitors. nih.gov

The interaction of urea derivatives with various receptors has been explored. For example, N-(4-Chlorobenzyl)-N′-(4-hydroxy-3-iodo-5-methoxybenzyl) Thiourea (B124793) (IBTU) acts as a high-affinity competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. evitachem.com This highlights the potential for urea compounds to modulate receptor activity, although specific data for this compound is not available.

Certain related nitrosourea (B86855) compounds, such as N-Nitroso-N-methylurea (MNU), are known to be direct-acting alkylating agents that interact with DNA. medchemexpress.commedchemexpress.com MNU can cause DNA strand breaks and base modifications, leading to mutations if not repaired. medchemexpress.commedchemexpress.com It has been shown to alkylate nucleic acids in various tissues. nih.gov The chemical reactivity of these compounds allows them to directly modify DNA. nih.gov While this compound is not a nitrosourea, the potential for interactions with nucleic acids for this class of compounds is an area of interest. Studies on N-(2-chloroethyl)-N-nitrosoureas have shown they generate DNA interstrand cross-links. nih.gov

Cellular and Biochemical Pathway Interferences

The interaction of this compound with molecular targets can lead to interference with various cellular and biochemical pathways.

In vitro assays are crucial for determining the efficacy and mechanism of enzyme inhibitors. For instance, the inhibition of soluble epoxide hydrolase by adamantyl-urea derivatives was determined using in vitro assays, with some compounds showing IC50 values in the picomolar range. nih.gov Similarly, the inhibitory potential of 1,2-benzothiazine-N-arylacetamide derivatives against the urease enzyme was evaluated through in vitro analysis, with the most potent compound exhibiting an IC50 value of 9.8 ± 0.023 µM. nih.gov For ribonucleotide reductase, an in vitro assay demonstrated that 10 µM of the compound COH20 markedly decreased the relative activity of the G233V mutant to 10%. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Related Urea Compounds

Compound ClassTarget EnzymePotency (IC50)
Adamantyl-urea derivativesSoluble Epoxide Hydrolase40 pM - 9.2 nM nih.gov
1,2-benzothiazine-N-arylacetamide derivativesUrease9.8 - 20.7 µM nih.gov
COH29 (aminothiazole derivative)Ribonucleotide Reductase (RRM1/RRM2)16 µM nih.gov
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAcetylcholinesterase5.7 nM nih.gov
N-(2-chlorobenzyl)-2-(2-(2-((2-chlorobenzyl)diethylammonio)ethylamino)-2-oxoacetamido)-N,N-diethylethanaminiumAcetylcholinesterase (bovine)0.120 nM

This table is interactive. You can sort the data by clicking on the column headers.

The cellular responses to urea-based compounds can be significant. For example, N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU) have been shown to upregulate cellular NF-κB activity in human malignant keratinocytes. nih.gov Specifically, a 5 µM treatment of NMU increased I-κBα phosphorylation by up to 17%. nih.gov These compounds also caused a significant downregulation of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced human malignant keratinocytes, with decreases of up to 15% for NMU and 20% for NEU. bslonline.org It is important to note that these alkylating agents did not affect keratinocyte cell viability at the concentrations used in these in vitro studies. bslonline.org

Table 2: Cellular Responses to Related Nitrosourea Compounds in Human Malignant Keratinocytes

CompoundConcentrationEffect on NF-κB ActivityEffect on I-κBα PhosphorylationEffect on LPS-induced NO Production
N-nitroso-N-methylurea (NMU)5 µMUpregulation nih.gov17% increase nih.govUp to 15% decrease bslonline.org
N-nitroso-N-ethylurea (NEU)5 µMUpregulation nih.gov10% increase nih.govUp to 20% decrease bslonline.org

This table is interactive. You can sort the data by clicking on the column headers.

Mechanistic Basis of Herbicidal Action

The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis. researchgate.netumn.edu This disruption of the plant's ability to produce energy leads to a cascade of events, ultimately resulting in cell death. ucanr.edu

Phenylurea herbicides are potent inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. umn.eduucanr.edunih.gov Their inhibitory action targets the D1 protein within the PSII complex. ucanr.edunih.gov

Specifically, these herbicides interfere with the electron flow by competing with plastoquinone (B1678516) for its binding site (the QB site) on the D1 protein. nih.govresearchgate.net This binding blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. nih.govredalyc.org The blockage of electron transport halts the fixation of carbon dioxide and the production of ATP and NADPH, which are essential for plant growth. ucanr.edu However, the rapid death of the plant is not solely due to starvation but is also attributed to the formation of highly reactive molecules and secondary toxic substances that cause lipid and protein membrane destruction. umn.eduucanr.edu

Injury symptoms in susceptible plants typically manifest as interveinal chlorosis (yellowing) and necrosis (tissue death), which starts at the leaf margins and progresses inward. umn.edu These symptoms are more pronounced under sunny conditions, which accelerate the photo-oxidative damage. umn.edu

Table 1: Herbicides Inhibiting Photosystem II and Their Chemical Class

Herbicide Chemical Class Primary Site of Action
Diuron (B1670789) Phenylurea D1 protein of Photosystem II
Metobromuron Phenylurea D1 protein of Photosystem II
Bentazon Benzothiadiazinone D1 protein of Photosystem II
Terbuthylazine Triazine D1 protein of Photosystem II
Metribuzin Triazinone D1 protein of Photosystem II

Data compiled from multiple research sources. nih.gov

Research on various phenylurea herbicides has consistently demonstrated their role as PSII inhibitors. For instance, studies on compounds like diuron and tebuthiuron (B33203) have shown significant inhibition of electron transport from water to various artificial electron acceptors. researchgate.netnih.gov The inhibitory effect is primarily localized to the reducing side of PSII, with minimal impact on Photosystem I. nih.gov

Table 2: Inhibition of Photosystem II-mediated Electron Transport by Tebuthiuron

Tebuthiuron Concentration (µM) Inhibition of Electron Transport from Water to Oxidized Diaminodurene (%)
0.05 37
0.5 Not specified
5 Not specified
500 Not specified

This data illustrates the potent inhibitory effect of a related urea herbicide at very low concentrations. nih.gov

The ability of a plant to tolerate a herbicide is often dependent on its capacity to metabolize and detoxify the compound. nih.gov While specific detoxification pathways for this compound are not extensively documented, the general metabolic fate of phenylurea herbicides in plants involves a series of biochemical reactions. researchgate.net

The degradation of phenylurea herbicides in the environment can be a slow process. researchgate.net However, within the plant, detoxification can occur through several phases:

Phase I: Transformation: This phase involves reactions such as oxidation, reduction, and hydrolysis, which are often catalyzed by enzymes like cytochrome P450 monooxygenases. These initial modifications introduce or expose functional groups on the herbicide molecule, making it more water-soluble and less toxic.

Phase II: Conjugation: The modified herbicide is then conjugated with endogenous molecules like glucose, glutathione (B108866), or amino acids. This process is facilitated by enzymes such as glycosyltransferases and glutathione S-transferases. nih.gov Conjugation further increases the water solubility of the herbicide and sequesters it, reducing its phytotoxicity.

Phase III: Compartmentation: The conjugated herbicide is then transported and stored in the vacuole or bound to cell wall components, effectively removing it from the sites of metabolic activity. nih.gov ATP-binding cassette (ABC) transporters are known to be involved in this sequestration process. nih.gov

The specific pathways and the rate of metabolism can vary significantly between different plant species, which is a key factor in the selective action of many herbicides. Tolerant crop species are often able to metabolize the herbicide more rapidly than susceptible weed species.

Table 3: Enzymes Involved in Pesticide Metabolism in Plants

Enzyme Family Function in Detoxification
Laccases Oxidation of xenobiotics
Glycosyltransferases Conjugation with sugars
Methyltransferases Addition of methyl groups
ATP binding cassette (ABC) transporters Sequestration of conjugated metabolites

This table summarizes key enzyme families involved in the detoxification of pesticides in plants. nih.gov

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Stability and Metabolite Identification

The initial assessment of a compound's metabolic fate often begins with in vitro studies, which provide a controlled environment to investigate its stability and the chemical modifications it undergoes. These studies are crucial for predicting how the compound might behave in a living organism. For N-(2-chlorobenzyl)-N'-methylurea, in vitro systems, such as liver microsomes and hepatocytes, are employed to simulate the metabolic processes of the liver, the primary site of drug and xenobiotic metabolism. thermofisher.comresearchgate.netmdpi.com The metabolic stability, often expressed as the half-life (t½) and intrinsic clearance (CLint), is a key parameter determined in these assays. mdpi.comresearchgate.net

Enzymatic Degradation Pathways (e.g., N-demethylation, hydrolysis)

The chemical structure of this compound makes it susceptible to several enzymatic degradation pathways. Two of the most prominent are N-demethylation and hydrolysis.

N-demethylation involves the removal of the methyl group from the urea (B33335) nitrogen. This reaction is frequently catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that play a central role in the metabolism of a vast array of compounds. researchgate.netgoogle.comresearchgate.net The process typically involves the oxidation of the methyl group, leading to an unstable intermediate that subsequently cleaves to yield the demethylated product and formaldehyde. researchgate.net

Hydrolysis , the cleavage of chemical bonds by the addition of water, is another significant degradation pathway for urea derivatives. In the case of this compound, the urea linkage can be hydrolyzed, breaking the molecule into smaller, more polar components that can be more readily excreted from the body. This process can be catalyzed by various hydrolase enzymes present in biological systems.

Identification of Key Metabolites (e.g., N-hydroxy-N'-methylurea, anilines, mercapturic acids)

Through the enzymatic processes described above, this compound is transformed into several key metabolites. The identification of these metabolites is essential for a complete understanding of its biotransformation.

One significant class of metabolites is the N-hydroxy-N'-methylurea derivatives. nih.govnih.govguidechem.com Hydroxylation, another common reaction catalyzed by CYP enzymes, can occur at the nitrogen atom, leading to the formation of these compounds.

The breakdown of the urea structure can also lead to the formation of anilines . While the specific anilines derived from this compound are not detailed in the provided search results, the general pathway of urea hydrolysis suggests their potential formation.

Furthermore, reactive intermediates formed during metabolism can conjugate with glutathione (B108866), a key antioxidant in the body. This conjugation initiates the mercapturic acid pathway , ultimately leading to the formation and excretion of mercapturic acids (N-acetyl-L-cysteine S-conjugates). nih.govchemrxiv.org This pathway is a major route for the detoxification and elimination of electrophilic compounds and their metabolites. nih.gov

Biotransformation in Model Systems (e.g., microbial, plant cell cultures, tissue homogenates)

To further explore the metabolic fate of this compound, various model systems are utilized. These systems offer diverse metabolic capabilities and can reveal biotransformation pathways that may not be apparent in standard liver-based in vitro assays.

Microbial systems are a powerful tool for studying biotransformation due to the vast enzymatic diversity of microorganisms. nih.govnih.gov Fungi and bacteria can perform a wide range of chemical reactions, including hydroxylations, demethylations, and conjugations, often with high stereo- and regioselectivity. nih.govnih.gov The use of microbial cultures can lead to the production of novel metabolites and provide insights into potential environmental degradation pathways.

Plant cell cultures also serve as a valuable model for biotransformation studies. ijrpb.comtaylorfrancis.comnih.govresearchgate.net Plant cells possess unique enzymatic machinery capable of reactions such as glycosylation, hydroxylation, and methylation. taylorfrancis.com These cultures can transform a wide array of substrates, offering a green chemistry approach to producing valuable compounds and studying metabolic pathways. ijrpb.comtaylorfrancis.com

Tissue homogenates , particularly from the liver, provide a more complex in vitro environment than isolated microsomes. These preparations contain a broader range of enzymes, including both Phase I (e.g., CYPs) and Phase II (conjugating) enzymes, allowing for the study of sequential metabolic reactions. thermofisher.com

Research on Metabolic Enzymes Involved

The primary enzymes responsible for the metabolism of many xenobiotics, including urea derivatives, are the cytochrome P450 (CYP) enzymes . nih.gov These heme-containing proteins are abundant in the liver and are responsible for the oxidative metabolism of a vast number of compounds. Specific CYP isoforms can exhibit different substrate specificities and catalytic activities. Identifying the specific CYP enzymes involved in the metabolism of this compound is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

In addition to CYPs, other enzymes such as flavin-containing monooxygenases (FMOs) can also catalyze N-oxidation reactions. Hydrolases, including carboxylesterases , may be involved in the cleavage of the urea bond. The enzymes of the mercapturic acid pathway, including glutathione S-transferases (GSTs) , γ-glutamyltranspeptidase , dipeptidases , and N-acetyltransferase , are essential for the formation and excretion of mercapturic acid conjugates. nih.gov

Future Research Directions and Outlook for N 2 Chlorobenzyl N Methylurea

Development of Next-Generation Derivatives with Enhanced Selectivity

The core structure of N-(2-chlorobenzyl)-N'-methylurea offers a versatile scaffold for chemical modification to develop next-generation derivatives with improved efficacy and selectivity. Urea (B33335) derivatives are known for a wide array of biological activities, including potential applications in medicine and agriculture. ontosight.ai The presence of the urea group is significant as it can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes or receptors. ontosight.ai

Future research will likely focus on systematic modifications of the this compound structure. This could involve:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions on the 2-chlorobenzyl moiety to modulate the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity for specific biological targets.

Modification of the Urea Moiety: Altering the N'-methyl group to other alkyl or aryl substituents could significantly impact the compound's lipophilicity and metabolic stability. For instance, studies on other urea derivatives have shown that such modifications can lead to potent antibacterial or antiproliferative activity. nih.gov

Isosteric Replacement: Replacing the urea linkage with a thiourea (B124793) or other bioisosteres could lead to compounds with different biological activities or improved pharmacokinetic properties. Research on (thio)urea benzothiazole (B30560) derivatives has demonstrated that this strategy can yield compounds with significant antitumor and antibacterial properties. nih.gov

For example, research on a series of novel sulfide-containing amide derivatives, designed by modifying the "amide" structure of existing insecticides, resulted in compounds with moderate to high insecticidal activities. researchgate.net Similarly, the synthesis of various N-substituted-3-chloro-2-azetidinones has yielded compounds with notable antibacterial activity. mdpi.com These examples underscore the potential for creating a library of this compound derivatives to screen for a range of biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and these tools are poised to accelerate the development of this compound derivatives. ontosight.ai By leveraging large datasets, AI and ML algorithms can predict the properties and activities of novel compounds, thereby streamlining the design and optimization process.

Key applications of AI and ML in the future research of this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. This allows for the prediction of the potency of virtual compounds before their synthesis, saving time and resources. Computational studies on other complex organic molecules have successfully used this approach to design more potent antifungal agents. nih.gov

Molecular Docking and Virtual Screening: These computational techniques can be used to predict how derivatives of this compound will bind to specific protein targets. This is invaluable for identifying the most promising candidates for synthesis and for understanding the molecular basis of their activity. nih.gov Molecular docking studies on other compounds have provided insights into structure-based design, revealing key interactions like hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: AI-powered models can forecast the pharmacokinetic and toxicological profiles of new derivatives. This early-stage assessment helps to prioritize compounds with favorable drug-like properties and to identify potential liabilities, reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov

Exploration of Novel Biological Activities and Therapeutic Areas

The structural features of this compound suggest that it and its derivatives could possess a range of biological activities beyond those already known for similar compounds. The broader class of urea derivatives has been investigated for various applications, including as herbicides and insecticides. evitachem.com For example, a positional isomer, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea, has been explored for these purposes. evitachem.com

Future research should aim to systematically screen this compound and its newly synthesized derivatives against a diverse panel of biological targets. Potential therapeutic areas and applications to explore include:

Antimicrobial Activity: Given that various substituted amides and ureas have shown promise as antibacterial agents, screening against a panel of pathogenic bacteria, including multidrug-resistant strains, is a logical step. nih.govresearchgate.net

Anticancer Activity: Many urea-containing compounds exhibit antiproliferative effects. The N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea, for instance, has shown broad-spectrum antitumor activity. nih.gov Therefore, evaluating the cytotoxicity of this compound derivatives against various cancer cell lines could uncover new anticancer leads. nih.gov

Enzyme Inhibition: The urea moiety can act as a hydrogen bond donor and acceptor, making it a common feature in many enzyme inhibitors. Screening against various classes of enzymes, such as kinases, proteases, or lipoxygenases, could reveal novel inhibitory activities. evitachem.com

Agrochemical Applications: Building on the known herbicidal and insecticidal potential of related urea compounds, further investigation into the efficacy of this compound derivatives against various pests and weeds is warranted. researchgate.netevitachem.com

Advanced Mechanistic Elucidation using Multi-Omics Approaches

To fully understand the biological effects of this compound and its derivatives, it is crucial to elucidate their mechanism of action at a molecular level. Modern multi-omics approaches, which involve the comprehensive analysis of various biological molecules (e.g., genes, proteins, metabolites), offer a powerful way to achieve this. mdpi.comresearchgate.net

Future mechanistic studies could employ the following strategies:

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with the compound can provide a global view of the affected cellular pathways. mdpi.com This can help to identify the primary molecular targets and downstream signaling cascades.

Metabolomics: Studying the alterations in the cellular metabolome can reveal how the compound affects metabolic pathways. mdpi.com For instance, in toxicology studies of other drugs, metabolomics has been used to identify disturbances in lipid and amino acid metabolism. mdpi.com

Integrated Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic understanding of the compound's mechanism of action. researchgate.net This integrative approach can uncover complex interactions and networks that would be missed by single-omics studies, ultimately leading to a more comprehensive picture of the compound's biological effects. mdpi.com

While the exact mechanism of this compound is yet to be determined, some related urea compounds, such as N-Nitroso-N-methylurea, are known to act as direct-acting alkylating agents that interact with DNA. nih.govmedchemexpress.com Investigating whether this compound shares a similar reactivity will be a key area of future research.

Sustainable Synthesis and Environmental Considerations in Research

As with all chemical research, the future development of this compound must be guided by the principles of green chemistry and sustainability. This involves developing synthetic routes that are more efficient, use less hazardous materials, and minimize waste.

Key areas of focus for sustainable research on this compound include:

Green Synthesis Routes: The typical synthesis of urea derivatives involves reagents like isocyanates, which can be hazardous. ontosight.ai Future research should explore alternative, greener synthetic methods, such as catalytic processes that avoid toxic reagents and solvents.

Environmental Fate and Ecotoxicology: A thorough investigation of the environmental fate of this compound and its derivatives is essential, particularly if they are to be developed for agrochemical use. Studies on related compounds like N-(2-chlorothiazol-5-ylmethyl)-N-methylurea have indicated high mobility in soil, highlighting the importance of understanding the environmental transport and persistence of such molecules. herts.ac.ukherts.ac.uk Data on properties such as biodegradability and soil adsorption coefficients will be crucial for assessing their environmental impact. epa.gov

Lifecycle Assessment: A comprehensive lifecycle assessment of the compound, from its synthesis to its ultimate disposal or degradation, will help to identify and mitigate its environmental footprint throughout its entire lifecycle.

By proactively addressing these environmental and sustainability considerations, the future research and development of this compound can proceed in a responsible and environmentally conscious manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-N'-methylurea, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via a stepwise reaction between 2-chlorobenzylamine and methyl isocyanate under anhydrous conditions. Optimization involves varying solvents (e.g., dichloromethane or tetrahydrofuran) and bases (e.g., pyridine) to neutralize byproducts like HCl. Temperature control (0–25°C) and reaction time (6–24 hours) are critical to minimize side reactions. Yield improvements require iterative testing of solvent polarity and stoichiometric ratios .

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of urea NH groups and chlorobenzyl/methyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., 254 nm) assesses purity (>95%). Differential scanning calorimetry (DSC) can determine melting points and crystallinity .

Q. What initial biological screening assays are appropriate to evaluate the bioactivity of this compound?

  • Methodological Answer : Conduct antimicrobial assays (e.g., broth microdilution against Gram-positive/negative bacteria and fungi) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Enzyme inhibition studies (e.g., acetylcholinesterase or tubulin polymerization assays) help identify mechanistic pathways. Dose-response curves (1–100 μM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms between this compound and cellular targets such as beta-tubulin?

  • Methodological Answer : Employ co-immunoprecipitation (Co-IP) and Western blotting (SDS-PAGE) to identify protein binding partners. Fluorescence polarization assays quantify binding affinity (Kd). For cellular effects, use flow cytometry to analyze cell cycle arrest (e.g., G₂/M phase) and confocal microscopy to visualize microtubule disruption .

Q. What strategies are effective in resolving contradictions in bioactivity data across studies on urea derivatives?

  • Methodological Answer : Perform meta-analyses comparing assay conditions (e.g., cell line variability, serum concentration). Validate findings using orthogonal methods: e.g., corroborate enzyme inhibition data with isothermal titration calorimetry (ITC) and in-cell NMR. Control for batch-to-batch compound purity via LC-MS .

Q. How can the kinetic parameters of this compound's chemical reactions be determined to inform experimental design?

  • Methodological Answer : Use stopped-flow spectroscopy to monitor reaction rates under varying temperatures (10–50°C) and solvents (polar vs. nonpolar). Apply the Eyring equation to calculate activation enthalpy (ΔH‡) and entropy (ΔS‡). Solvent isotope effects (D2O vs. H2O) elucidate proton-transfer mechanisms .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., beta-tubulin PDB: 1SA0). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Quantitative structure-activity relationship (QSAR) models can prioritize analogs for synthesis .

Key Considerations for Experimental Design

  • Contradiction Management : When bioactivity results conflict, cross-validate using multiple cell lines and assay formats (e.g., 2D vs. 3D culture models) .
  • Structural Analog Comparisons : Compare this compound with derivatives like N-(2-chloroethyl)-N'-phenylurea to identify substituent effects on potency .
  • Safety Protocols : Handle chloroethyl intermediates in fume hoods due to alkylating agent risks. Store the compound desiccated at –20°C to prevent hydrolysis .

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N-(2-chlorobenzyl)-N'-methylurea
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N-(2-chlorobenzyl)-N'-methylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.